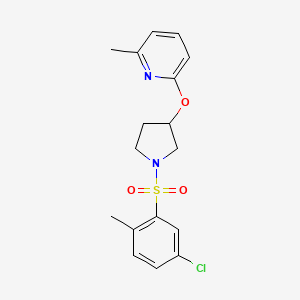

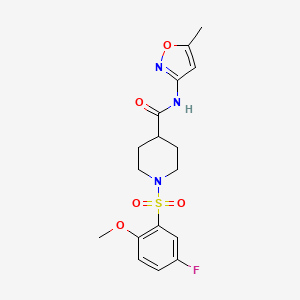

![molecular formula C23H29ClN2O2 B2866163 N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide CAS No. 1008424-30-3](/img/structure/B2866163.png)

N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, Li and coworkers reported a cascade with adamantane using N-methyl-N-phenylmethylacrylamide with Cu 2 O and dicumyl peroxide (DCP) to afford cyclized 3,3-dialkyloxindole .Molecular Structure Analysis

Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

Adamantane derivatives are characterized by their unique physical and chemical properties. They have a high degree of symmetry and are characterized by particularly strong C–H bonds .Applications De Recherche Scientifique

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives are known for their high thermal stability and unique structure, which makes them valuable in the synthesis of various functional materials. The compound can serve as a precursor for synthesizing monomers and polymers with diamond-like properties, known as diamondoids . These materials have potential applications in creating new materials based on natural and synthetic nanodiamonds, which are used in scientific and practical purposes.

Development of Bioactive Compounds

The structural features of adamantane derivatives, including the compound being analyzed, make them suitable for the development of bioactive compounds. These compounds can exhibit antimicrobial activity and are used in the treatment and prophylactics of severe diseases such as influenza, herpes, and pneumonia .

Anti-Dengue Virus Activity

Research has shown that adamantane derivatives can be synthesized for anti-viral activities, particularly against the dengue virus (DENV). The compound has structural features that are known to inhibit DENV, making it a candidate for the development of anti-dengue agents . This is especially important in tropical and subtropical regions where dengue fever is a major public health concern.

Pharmaceutical Applications

Due to its bioactive properties, the compound can be used in pharmaceutical applications. It can be a precursor for the synthesis of adamantaneamines, which are active ingredients in medications for treating viral diseases .

Quantum-Chemical Calculations

The compound’s structure allows for quantum-chemical calculations to investigate its electronic structure. This is crucial for understanding the chemical and catalytic transformations of adamantane derivatives, which can lead to the development of novel methods for their preparation .

Catalysis and Chemical Transformations

Adamantane derivatives, including the compound being discussed, can be used in catalysis. Their high reactivity offers extensive opportunities for utilization as starting materials in various chemical transformations. This includes the synthesis of other functional adamantane derivatives and exploration of their catalytic properties .

Mécanisme D'action

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structural similarity to other adamantane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Other adamantane derivatives have been shown to affect various biochemical pathways, including those involved in viral replication and cellular apoptosis

Pharmacokinetics

Other adamantane derivatives are known to have good bioavailability and are well-distributed throughout the body .

Result of Action

Other adamantane derivatives have been shown to have antiviral activity, suggesting that this compound may also have similar effects .

Safety and Hazards

Orientations Futures

The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application is encouraged . This includes the development of new methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations .

Propriétés

IUPAC Name |

N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O2/c24-19-5-3-18(4-6-19)21(27)25-20(22(28)26-7-1-2-8-26)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-6,15-17,20H,1-2,7-14H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFVOYBYXMSIGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

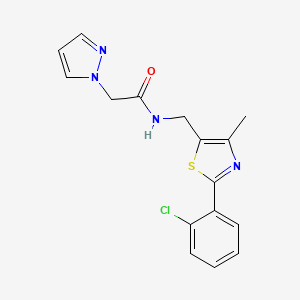

![[(4-Butylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2866081.png)

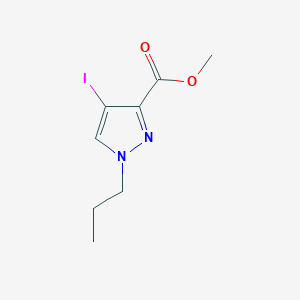

![3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride](/img/structure/B2866084.png)

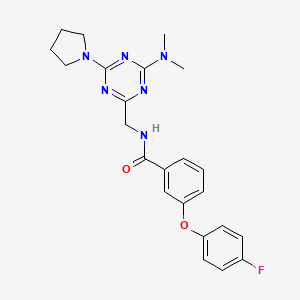

![3-((4-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2866088.png)

![5-amino-N-benzyl-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2866089.png)

![2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2866103.png)